molecular formula C8H8ClFN2 B12924327 6-Fluoro-1H-indol-3-amine hydrochloride

6-Fluoro-1H-indol-3-amine hydrochloride

Cat. No.: B12924327
M. Wt: 186.61 g/mol
InChI Key: XBEJOHUEFRYBLX-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-3-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further modified to introduce the fluorine atom.

Industrial Production Methods

Industrial production of 6-Fluoro-1H-indol-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-Fluoro-1H-indol-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: Another fluorinated indole derivative with different biological activities.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Uniqueness

6-Fluoro-1H-indol-3-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets .

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

6-fluoro-1H-indol-3-amine;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H

InChI Key

XBEJOHUEFRYBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2N.Cl

Origin of Product

United States

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